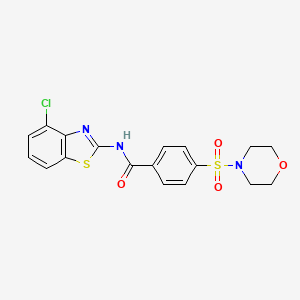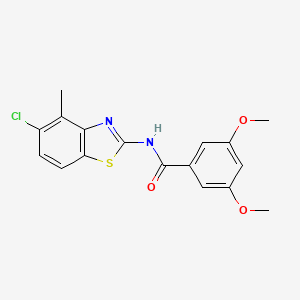
4-hydroxy-1-methyl-1H-indazole-6-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydroxy-1-methyl-1H-indazole-6-carboxylic acid is a chemical compound with the molecular formula C9H8N2O3 . It is used in organic synthesis .
Synthesis Analysis
The synthesis of indazoles, including 4-hydroxy-1-methyl-1H-indazole-6-carboxylic acid, has been a subject of research in recent years . Strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis
The molecular structure of 4-hydroxy-1-methyl-1H-indazole-6-carboxylic acid consists of a 1H-indazole ring, which is a type of azole ring, with a hydroxy group at the 4-position, a methyl group at the 1-position, and a carboxylic acid group at the 6-position .Chemical Reactions Analysis
Indazoles, including 4-hydroxy-1-methyl-1H-indazole-6-carboxylic acid, can undergo various chemical reactions. For instance, they can participate in 1,3-dipolar cycloaddition reactions with α-substituted α-diazomethylphosphonates and arynes to provide 3-alkyl/aryl-1H-indazoles and 3-alkyl/aryl-3H-indazole-3-phosphonates .Physical And Chemical Properties Analysis
4-Hydroxy-1-methyl-1H-indazole-6-carboxylic acid is a powder that is soluble in water . It has a molecular weight of 192.17 .Wissenschaftliche Forschungsanwendungen
Antispermatogenic Agents
Indazole derivatives have been studied for their antispermatogenic activity, which is the ability to inhibit sperm production. For example, a series of halogenated 1-benzylindazole-3-carboxylic acids and related derivatives have shown potent antispermatogenic activity, highlighting the potential of indazole compounds in reproductive health research (Corsi et al., 1976).
Cross-Coupling Reactions
The carboxylic acid anion moiety of indazole derivatives has been used as a directing group in cross-coupling reactions, producing various substituted nicotinic acids and triazoles. This application demonstrates the utility of indazole compounds in synthetic organic chemistry, facilitating the selective synthesis of complex molecules (Houpis et al., 2010).
Photolytic Transformations
Indazoles, upon irradiation in acidic solution, yield benzaldehydes and acetophenones as major and minor products, respectively. This photolytic behavior opens avenues for the use of indazole compounds in photochemical transformations, providing a method for the synthesis of valuable intermediates in organic synthesis (Georgarakis et al., 1971).
Structural Characterization and Synthesis
Indazoles substituted at the N-1 and N-2 positions have been synthesized, including ester and carboxylic acid derivatives. These studies not only contribute to the structural elucidation of indazole compounds but also expand the toolkit for synthesizing indazole-based molecules with potential biological activity (Teixeira et al., 2006).
Biological Activity Investigation
Indazoles are known for their varied biological activities. Studies on specific indazole derivatives, such as 4-furyl-6-hydroxy-6-methyl-1,2,4,5,6,7-hexahydro-3H-indazole-3-one, aim to investigate their biological activities, underlining the potential of indazole compounds in drug discovery and medicinal chemistry (Usova et al., 2000).
Wirkmechanismus
Target of Action
Indazole derivatives, a class of compounds to which this molecule belongs, have been found to interact with a variety of biological targets, including various enzymes and receptors .
Mode of Action
Indazole derivatives are known to interact with their targets through various mechanisms, often involving the formation of covalent bonds or non-covalent interactions such as hydrogen bonding .
Biochemical Pathways
Indazole derivatives have been found to influence a variety of biochemical pathways, often related to their target proteins .
Result of Action
Indazole derivatives have been found to exhibit a range of biological activities, including antiviral, anti-inflammatory, and anticancer effects .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of indazole derivatives .
Safety and Hazards
Zukünftige Richtungen
The synthesis and application of indazole-containing compounds, including 4-hydroxy-1-methyl-1H-indazole-6-carboxylic acid, continue to be an active area of research due to their potential medicinal applications . Future research may focus on developing more efficient synthesis methods and exploring new applications for these compounds .
Eigenschaften
IUPAC Name |
4-hydroxy-1-methylindazole-6-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3/c1-11-7-2-5(9(13)14)3-8(12)6(7)4-10-11/h2-4,12H,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJFLDJZPVCRZIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)C(=CC(=C2)C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-hydroxy-1-methyl-1H-indazole-6-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-chloro-N-(4-fluorobenzo[d]thiazol-2-yl)-2-nitro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2767100.png)
![2-Phenyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride](/img/no-structure.png)
![N-(2,5-dimethylphenyl)-2-[(4-oxo-3-phenyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B2767103.png)



![N-(3-(benzo[d]thiazol-2-yl)phenyl)-2-(5-chlorothiophen-2-yl)acetamide](/img/structure/B2767109.png)

![5,6-dichloro-N-methyl-N-[(5-methylfuran-2-yl)methyl]pyridine-3-carboxamide](/img/structure/B2767116.png)


![1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenylbutan-1-one](/img/structure/B2767119.png)